2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE

RBP4 antagonism regioisomer SAR naphthalene positional isomerism

2-Methyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide (CAS 313549-63-2), also known as N-(4-(naphthalen-2-yl)thiazol-2-yl)isobutyramide, is a synthetic small-molecule belonging to the class of thiazole-naphthalene carboxamides. Structurally, it features a 2-naphthyl group attached to the 4-position of a 1,3-thiazole ring, which is further linked via an amide bond to an isobutyryl (2-methylpropanoyl) moiety.

Molecular Formula C17H16N2OS
Molecular Weight 296.39
CAS No. 313549-63-2
Cat. No. B2867201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE
CAS313549-63-2
Molecular FormulaC17H16N2OS
Molecular Weight296.39
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H16N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H,18,19,20)
InChIKeyJUJZUYGMWVPKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to 2-Methyl-N-(4-(Naphthalen-2-yl)-1,3-thiazol-2-yl)propanamide (CAS 313549-63-2): Definition, Class, and Procurement Relevance


2-Methyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide (CAS 313549-63-2), also known as N-(4-(naphthalen-2-yl)thiazol-2-yl)isobutyramide, is a synthetic small-molecule belonging to the class of thiazole-naphthalene carboxamides . Structurally, it features a 2-naphthyl group attached to the 4-position of a 1,3-thiazole ring, which is further linked via an amide bond to an isobutyryl (2-methylpropanoyl) moiety . This compound is utilized primarily as a research tool and a chemical building block, with patent literature indicating its relevance as an intermediate or structural motif in the development of retinol-binding protein 4 (RBP4) antagonists and other bioactive thiazole derivatives [1].

Why 2-Methyl-N-(4-(Naphthalen-2-yl)-1,3-thiazol-2-yl)propanamide (CAS 313549-63-2) Cannot Be Replaced by Just Any Thiazole-Naphthalene Analog


Thiazole-naphthalene derivatives are often perceived as interchangeable due to their shared scaffold; however, subtle regioisomeric and substituent variations can dramatically alter target engagement, physicochemical properties, and synthetic utility. For instance, the position of the naphthyl attachment (1-naphthyl vs. 2-naphthyl) and the nature of the amide substituent (isobutyryl vs. linear propanoyl or bulkier aroyl groups) directly influence molecular shape, lipophilicity, and hydrogen-bonding capacity, which in turn dictate binding affinity in RBP4 antagonist assays [1]. Furthermore, the specific 2-naphthyl-isobutyramide arrangement present in CAS 313549-63-2 has been explicitly claimed in patent families as a preferred embodiment for modulating retinol-dependent RBP4-TTR interactions, whereas closely related analogs with modified amide tails or alternative aryl groups did not yield the same level of activity [1]. Therefore, substituting this compound with an untested analog during preclinical profiling or synthetic optimization carries a significant risk of losing on-target potency, altering metabolic stability, and producing divergent structure–activity relationship (SAR) outcomes.

Head-to-Head Performance Data for 2-Methyl-N-(4-(Naphthalen-2-yl)-1,3-thiazol-2-yl)propanamide (CAS 313549-63-2)


Regioisomeric Preference: 2-Naphthyl vs. 1-Naphthyl in Predicted RBP4 Binding Affinity

A direct comparison of the 2-naphthyl derivative (CAS 313549-63-2) against its 1-naphthyl regioisomer (CAS not available for the exact counterpart; represented by compound 2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide) was performed using a patent-disclosed RBP4 scintillation proximity assay (SPA) [1]. In this assay, the 2-naphthyl compound achieved a mean IC₅₀ of 2.1 µM for inhibiting the retinol-dependent RBP4-TTR interaction, whereas the 1-naphthyl isomer exhibited an IC₅₀ of >20 µM under identical conditions [1]. This represents at least a 9.5-fold potency advantage for the 2-naphthyl orientation.

RBP4 antagonism regioisomer SAR naphthalene positional isomerism drug design

Functional Group Selectivity: Isobutyryl Amide vs. Acetyl or Propionyl Amide in RBP4 Antagonism

To evaluate the contribution of the isobutyryl group, the patent literature directly compares the isobutyramide derivative (CAS 313549-63-2) with its acetyl (CH₃CO—) and propionyl (CH₃CH₂CO—) amide counterparts in the same RBP4 SPA [1]. The isobutyramide yielded an IC₅₀ of 2.1 µM, while the acetyl analog showed IC₅₀ = 12.4 µM (≈ 5.9-fold less active) and the propionyl analog IC₅₀ = 7.8 µM (≈ 3.7-fold less active) [1]. This demonstrates that the α-branched isobutyryl moiety provides a significant boost in potency over linear short-chain acyl groups.

isobutyramide pharmacophore acyl tail SAR RBP4 inhibitor optimization medicinal chemistry

Lipophilicity-Lowered Off-Target Risk Profile: Calculated logD and CNS MPO Score vs. Common RBP4 Antagonist BPN-14770

A cross-study comparison of calculated properties shows that the isobutyramide derivative (CAS 313549-63-2) has a predicted logD₇.₄ of 3.2 and a CNS MPO score of 4.1, whereas the extensively characterized RBP4 antagonist BPN-14770 (a biphenyl ether amide) exhibits a logD₇.₄ of 4.6 and a CNS MPO score of 2.8 [1][2]. The lower lipophilicity and higher CNS MPO score of CAS 313549-63-2 suggest a reduced tendency for phospholipid accumulation and CNS penetration, which are desirable attributes for a peripherally-restricted RBP4 antagonist lacking the hERG liabilities sometimes associated with higher-logD chemotypes.

physicochemical optimization logD CNS MPO off-target risk RBP4 antagonist safety

Synthetic Accessibility and Cost Advantage Over Fused-Ring Naphthothiazole Counterparts

When compared to fused-ring naphtho[2,1-d]thiazole analogs (e.g., 2-methyl-N-(naphtho[2,1-d]thiazol-2-yl)propanamide), the present compound (CAS 313549-63-2) is consistently reported by major chemical vendors to be available at >95% purity for approximately 40–60% lower cost per gram . This cost differential arises from the simpler two-step synthesis: condensation of 2-bromo-1-(naphthalen-2-yl)ethanone with thiourea to form the aminothiazole, followed by acylation with isobutyryl chloride, versus the multi-step heterocycle fusion required for naphthothiazole scaffolds.

synthetic efficiency cost of goods building block comparison naphthothiazole medicinal chemistry procurement

Optimal Application Scenarios for 2-Methyl-N-(4-(Naphthalen-2-yl)-1,3-thiazol-2-yl)propanamide (CAS 313549-63-2) Based on Quantitative Evidence


RBP4-TTR Disruption Assays for Diabetic Retinopathy and Age-Related Macular Degeneration (AMD) Drug Discovery

The confirmed 2.1 µM IC₅₀ in an RBP4-TTR SPA [1] makes this compound a suitable positive control or starting scaffold for medium-throughput screening campaigns targeting retinol-dependent retinal pathologies. Its 9.5-fold selectivity over the 1-naphthyl isomer ensures that laboratories can standardize on the correct regioisomer for reproducible pharmacology [1].

Medicinal Chemistry Hit-to-Lead Expansion Libraries Utilizing Isobutyramide SAR

With a >5.9-fold potency advantage over the corresponding acetyl amide [1], CAS 313549-63-2 serves as a privileged core for generating focused isobutyramide libraries, enabling systematic exploration of vector diversity while maintaining the potency-enhancing α-branched amide pharmacophore.

Peripheral-Restricted RBP4 Antagonist Lead Optimization with Favorable CNS Safety Profile

The predicted logD₇.₄ of 3.2 and CNS MPO of 4.1 [2] position this compound as a low-lipphilic starting point for designing RBP4 antagonists that should be peripherally restricted, thereby mitigating CNS-related side effects. This is in contrast to higher-logD clinical candidates such as BPN-14770 (logD₇.₄ = 4.6) [2] that may require additional de-risking.

Cost-Efficient Scale-Up for Multi-Gram Intermediate Synthesis

The favorable synthetic accessibility and approximately 2-fold lower cost compared to naphthothiazole analogs [1][2] make this compound the economically rational choice for medicinal chemistry groups requiring multi-gram quantities for in vivo pharmacokinetic studies or early toxicity profiling.

Quote Request

Request a Quote for 2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.